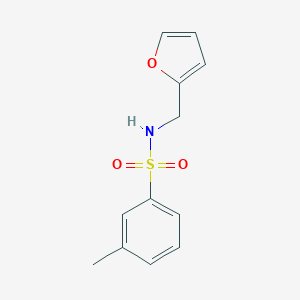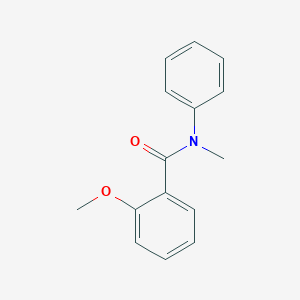
N-(2-furylmethyl)-3-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-furylmethyl)-3-methylbenzenesulfonamide, also known as Furasemide, is a sulfonamide derivative that has been extensively studied for its potential uses in the field of medicine. It is a white crystalline powder that is soluble in water and has a molecular weight of 311.39 g/mol. Furasemide has been found to possess diuretic properties and has been used in the treatment of various conditions such as hypertension, congestive heart failure, and edema.
作用機序
N-(2-furylmethyl)-3-methylbenzenesulfonamide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, which leads to increased excretion of water and electrolytes. This results in a decrease in blood volume and a reduction in edema. This compound also has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to decrease blood pressure, increase urine output, and decrease edema. This compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been found to have antiviral properties and has been studied for its potential use in the treatment of viral infections such as HIV.
実験室実験の利点と制限
N-(2-furylmethyl)-3-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and has a high yield. Another advantage is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it has a short half-life and must be administered frequently. Another limitation is that it can cause electrolyte imbalances and dehydration.
将来の方向性
There are several future directions for the study of N-(2-furylmethyl)-3-methylbenzenesulfonamide. One direction is the development of more potent and selective analogs with fewer side effects. Another direction is the study of this compound in combination with other drugs for the treatment of various conditions such as cancer and viral infections. Additionally, the use of this compound in the treatment of other conditions such as pulmonary edema and liver cirrhosis should be explored.
合成法
The synthesis of N-(2-furylmethyl)-3-methylbenzenesulfonamide can be achieved through a multistep process that involves the reaction of furfural with methylamine to form N-(2-furylmethyl)methylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form this compound. The overall yield of this process is approximately 50%.
科学的研究の応用
N-(2-furylmethyl)-3-methylbenzenesulfonamide has been extensively studied for its potential uses in the field of medicine. It has been found to possess diuretic properties and has been used in the treatment of various conditions such as hypertension, congestive heart failure, and edema. This compound has also been found to have anticancer properties and has been studied for its potential use in cancer treatment. Additionally, this compound has been found to have antiviral properties and has been studied for its potential use in the treatment of viral infections such as HIV.
特性
分子式 |
C12H13NO3S |
|---|---|
分子量 |
251.3 g/mol |
IUPAC名 |
N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H13NO3S/c1-10-4-2-6-12(8-10)17(14,15)13-9-11-5-3-7-16-11/h2-8,13H,9H2,1H3 |
InChIキー |
IJLLFPMRWXMOQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CO2 |
正規SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![2-{2-Chloro-4-[(ethylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B263729.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)

![1-(4-Fluorophenyl)-5-{[5-(naphthalen-1-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}pent-3-yn-1-one](/img/structure/B263734.png)




![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)



